1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate
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Overview
Description
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate is a complex organic compound that features a benzodioxane moiety, a hydroxyethyl group, and a cyclopropanecarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate typically involves multiple steps:
Formation of the Benzodioxane Moiety: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.
Introduction of the Hydroxyethyl Group: The benzodioxane can be further reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Formation of the Cyclopropanecarbamate: The final step involves the reaction of the hydroxyethyl benzodioxane with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclopropanecarbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyclopropanecarbamate group can be reduced to form the corresponding amine.
Substitution: The benzodioxane moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(1,4-Benzodioxan-2-yl)-2-oxoethyl cyclopropanecarbamate.
Reduction: Formation of 2-(1,4-Benzodioxan-2-yl)-2-aminoethyl cyclopropanecarbamate.
Substitution: Various substituted benzodioxane derivatives depending on the electrophile used.
Scientific Research Applications
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.
Pathways: The compound could modulate signaling pathways related to inflammation, oxidative stress, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler compound with similar structural features but lacking the hydroxyethyl and cyclopropanecarbamate groups.
2-(1,4-Benzodioxan-2-yl)ethanol: Similar to the target compound but without the cyclopropanecarbamate group.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonylpiperazine: Contains the benzodioxane moiety but differs in the functional groups attached.
Uniqueness
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
13887-61-1 |
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Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-cyclopropylcarbamate |
InChI |
InChI=1S/C14H17NO5/c16-10(7-19-14(17)15-9-5-6-9)13-8-18-11-3-1-2-4-12(11)20-13/h1-4,9-10,13,16H,5-8H2,(H,15,17) |
InChI Key |
VCFPGQUWJMMYKA-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Canonical SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Origin of Product |
United States |
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